molecular formula C18H22N4O2 B10916719 2-Amino-4-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10916719
M. Wt: 326.4 g/mol
InChI Key: DEGKZLLBGNPZGP-UHFFFAOYSA-N
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Description

2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound featuring a unique combination of functional groups, including an amino group, a pyrazole ring, a chromenone structure, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions

    Chromenone Core Synthesis: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Functional Group Introduction: The amino group can be introduced via nucleophilic substitution, while the cyanide group is typically added through a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material’s characteristics.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and chromenone core are known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the propyl group, which may affect its bioactivity and chemical properties.

    2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Contains a hydroxyl group instead of an oxo group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the pyrazole ring and the chromenone core in 2-AMINO-4-(3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE makes it unique compared to other similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-amino-4-(3,5-dimethyl-1-propylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C18H22N4O2/c1-4-8-22-11(3)15(10(2)21-22)16-12(9-19)18(20)24-14-7-5-6-13(23)17(14)16/h16H,4-8,20H2,1-3H3

InChI Key

DEGKZLLBGNPZGP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C

Origin of Product

United States

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